Benzophenone-9

Description

Propriétés

IUPAC Name |

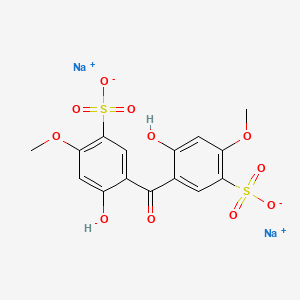

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWIWENYCPIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76656-36-5 | |

| Record name | Uvinul 3048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Friedel–Crafts Acylation Method

This is the most common and industrially significant method for synthesizing benzophenone derivatives including this compound. It involves the reaction of benzene or substituted benzene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride.

- Reaction: Benzene + Benzoyl chloride → Benzophenone derivative (this compound)

- Catalyst: Anhydrous Aluminum chloride (AlCl3)

- Conditions: Reflux heating under anhydrous conditions

- Advantages: Simple process, high efficiency, suitable for industrial scale

- Disadvantages: Requires large amounts of AlCl3, which is corrosive and difficult to recover; generates HCl as corrosive by-product; benzoyl chloride is expensive and hazardous to transport

Table 1: Friedel–Crafts Acylation for this compound

| Parameter | Details |

|---|---|

| Raw materials | Benzene, Benzoyl chloride |

| Catalyst | Anhydrous Aluminum chloride |

| Reaction temperature | Reflux (approx. 60–80 °C) |

| Reaction time | Several hours (typically 2–4 hours) |

| Yield | High (typically >80%) |

| By-products | Hydrogen chloride (HCl) |

| Purification | Crystallization from ethanol |

Benzoic Acid Method

This method uses benzoic acid and m-xylene as starting materials with a Lewis acid catalyst to produce benzophenone derivatives by heating reflux.

- Advantages: Uses less hazardous benzoic acid instead of benzoyl chloride

- Disadvantages: Lower yield and more complex purification compared to the benzoyl chloride method

Phosgene Method

Benzene is reacted with phosgene in the presence of aluminum chloride to form an intermediate, which is then hydrolyzed to yield benzophenone derivatives.

- Advantages: Lower raw material cost, fewer by-products, milder conditions, high yield

- Disadvantages: Phosgene is highly toxic and requires strict safety measures; high equipment standards needed

Benzyl Chloride Method

Benzyl chloride reacts with benzene under aluminum chloride catalysis to form diphenylmethane, which is then oxidized with nitric acid to benzophenone derivatives.

- Advantages: Raw materials are inexpensive and readily available; high yield

- Disadvantages: Complex process with high reaction temperatures; formation of polyphenyl by-products

Carbon Tetrachloride Method

Benzene reacts with carbon tetrachloride catalyzed by aluminum chloride to form diphenyldichloromethane, which is hydrolyzed to benzophenone derivatives.

- Advantages: Simple route, high yield, fewer by-products, environmentally friendlier due to less separation waste

- Disadvantages: Use of toxic carbon tetrachloride

Grignard Reagent Method

Benzoyl chloride reacts with a Grignard reagent under low temperature to yield benzophenone derivatives.

- Advantages: High yield, fewer by-products, straightforward process

- Disadvantages: Expensive raw materials; environmental concerns due to reagent handling

Palladium-Catalyzed Carbonylative Coupling

A modern synthetic approach involves palladium-catalyzed addition of arylboronic acids to nitriles under acidic aqueous conditions to form benzophenone derivatives with high yields (up to 99%).

- Catalyst: Pd(OAc)2 with ligands such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

- Conditions: 60 °C, triflic acid as co-catalyst, reaction time ~3.5 hours

- Advantages: High selectivity, mild conditions, environmentally benign solvents

- Disadvantages: Requires expensive palladium catalysts and ligands

Table 2: Comparison of Key Preparation Methods for this compound

| Method | Raw Materials | Catalyst | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | Benzene, Benzoyl chloride | AlCl3 | >80 | Simple, high efficiency, industrially viable | Corrosive catalyst, hazardous by-products |

| Benzoic Acid Method | Benzoic acid, m-xylene | Lewis acid | Moderate | Less hazardous raw materials | Lower yield, complex purification |

| Phosgene Method | Benzene, Phosgene | AlCl3 | High | Low cost, mild conditions | Highly toxic phosgene, safety concerns |

| Benzyl Chloride Method | Benzyl chloride, Benzene | AlCl3 | High | Cheap raw materials | Complex process, high temperature |

| Carbon Tetrachloride Method | Benzene, Carbon tetrachloride | AlCl3 | High | Simple, environmentally friendlier | Toxic raw material |

| Grignard Reagent Method | Benzoyl chloride, Grignard reagent | None (organometallic) | High | High yield, fewer by-products | Expensive, environmental concerns |

| Pd-Catalyzed Carbonylation | Arylboronic acid, Nitrile | Pd(OAc)2, ligands | Up to 99 | Mild conditions, high selectivity | Expensive catalyst and ligands |

Research Findings and Optimization

- A study optimizing synthesis conditions for benzophenone derivatives found that adjusting molar ratios and reaction times can significantly improve yields, e.g., increasing yield from 9% to 29.5% by optimizing reactant ratios and reaction time to 2.5 hours under reflux conditions.

- The palladium-catalyzed carbonylation method reported yields as high as 99% under mild aqueous conditions, highlighting its potential for efficient laboratory synthesis.

- Industrial production often favors the Friedel–Crafts acylation due to its scalability despite environmental and safety challenges.

Summary Table of Preparation Methods with Notes

| Method | Key Notes | Industrial Use | Environmental/Safety Concerns |

|---|---|---|---|

| Friedel–Crafts Acylation | Most common industrial method; requires large catalyst amounts; produces corrosive HCl | Yes | Catalyst recovery difficult; HCl corrosive |

| Benzoic Acid | Safer raw materials but lower yield and more complex purification | Limited | Less hazardous but less efficient |

| Phosgene | High yield and mild conditions but phosgene toxicity limits use | Limited | High toxicity; strict controls needed |

| Benzyl Chloride | Cheap materials; complex oxidation step | Limited | High temperature; polyphenyl by-products |

| Carbon Tetrachloride | Simple and efficient; less by-products | Limited | Toxic raw material |

| Grignard Reagent | High yield and purity; costly reagents | Limited | Expensive; environmental concerns |

| Pd-Catalyzed Carbonylation | High yields, mild conditions, modern synthetic approach | Research scale | Expensive catalysts; promising for green chemistry |

Analyse Des Réactions Chimiques

Types of Reactions

Benzophenone-9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield hydroxylated products.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzophenone-9 (C₁₅H₁₂Na₂O₁₁S₂) possesses unique chemical characteristics that contribute to its effectiveness as a UV filter. Its structure allows it to absorb UV radiation effectively, making it suitable for various formulations.

Applications in Cosmetics and Personal Care

2.1 UV Protection

This compound is widely used in sunscreens and other cosmetic products to provide UV protection. It absorbs harmful UV rays, thus preventing skin damage and photodeterioration of product ingredients. The following table summarizes the efficacy of this compound compared to other UV filters:

| UV Filter | UV Absorption Range (nm) | Common Uses |

|---|---|---|

| This compound | 290-320 | Sunscreens, lotions |

| Octocrylene | 270-320 | Sunscreens |

| Avobenzone | 280-320 | Sunscreens |

2.2 Stability in Formulations

Research indicates that this compound enhances the stability of cosmetic formulations against UV light exposure. Its inclusion helps maintain the integrity of active ingredients, thereby prolonging product shelf life. A study demonstrated that formulations containing this compound exhibited significantly lower degradation rates under UV exposure compared to those without it .

Case Studies

3.1 Efficacy in Sunscreen Products

A comparative study on sunscreen efficacy showed that products containing this compound provided superior protection against UVA and UVB rays compared to those using traditional filters alone. In this study, participants using a sunscreen with this compound reported fewer instances of sunburn over a summer period compared to those using non-Benzophenone formulations .

3.2 Hair Care Products

In hair care applications, this compound is utilized to protect hair color and prevent damage from UV exposure. A study examining the effects of various UV filters on hair showed that formulations with this compound maintained color vibrancy significantly longer than those without it .

Regulatory Insights

This compound is recognized by regulatory bodies such as the FDA and the European Commission for its safe use in cosmetic products. It is classified as a low-risk ingredient concerning skin irritation and sensitization potential . However, ongoing research continues to evaluate its long-term effects on human health and the environment.

Mécanisme D'action

The primary mechanism by which Benzophenone-9 exerts its effects is through the absorption of UV radiation. The sulfonic acid group enhances its solubility, allowing it to be easily incorporated into aqueous formulations. Upon exposure to UV light, this compound absorbs the radiation and dissipates the energy as heat, preventing damage to the underlying material or skin. It primarily targets the UVB range (280-320 nm) but also offers some protection against UVA (320-400 nm).

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

Degradation Pathways : BP-9 undergoes hydroxyl radical-mediated degradation in UV/H₂O₂ systems, but its reaction kinetics and intermediates are less studied compared to BP-3 and BP-4 .

Receptor Interactions: BP-9 activates retinoic acid-related orphan receptor γ (RORγ), though its potency relative to BP-10 remains unclear .

Data Gaps : Long-term ecotoxicological data and human exposure thresholds for BP-9 are insufficient, necessitating further research .

Activité Biologique

Benzophenone-9 (BP-9), also known as Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate], is a compound widely recognized for its applications in cosmetics and personal care products due to its UV-absorbing properties. However, its biological activities extend beyond photoprotection, encompassing various pharmacological effects. This article explores the biological activity of BP-9, including its antitumor potential, anti-inflammatory properties, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes two hydroxyl groups and a sulfonate moiety, enhancing its solubility and stability in aqueous environments. This structure contributes to its effectiveness as a UV filter.

1. Antitumor Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antitumor activity. Research involving various benzophenone compounds, including BP-9, has shown promising results against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BP-1 | HL-60 | 0.48 |

| BP-8 | A-549 | 0.82 |

| BP-9 | SW480 | 0.99 |

These compounds were evaluated for their cytotoxic effects, with BP-1 demonstrating the strongest inhibitory activity across multiple cancer cell lines . The mechanism of action involves the modulation of key signaling pathways associated with tumor growth and proliferation.

2. Anti-inflammatory Properties

Benzophenone derivatives have also been investigated for their anti-inflammatory effects. For instance, studies have shown that certain analogues can inhibit the expression of inflammatory markers such as TNF-α and IL-6:

| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |

|---|---|---|

| BP-A | 54 | 97 |

| BP-B | 65 | 89 |

These findings suggest that BP-9 and its analogues may serve as potential therapeutic agents in managing inflammatory conditions .

3. Carcinogenicity Studies

Despite the beneficial properties, safety assessments are crucial. Studies conducted on F344 rats and B6C3F1 mice revealed that prolonged exposure to benzophenone resulted in increased incidences of renal tubule adenomas and hyperplasia, particularly at higher dosages (1,250 ppm) . The findings highlighted a positive correlation between benzophenone exposure and the development of neoplastic lesions in male rats, raising concerns about its long-term safety.

Case Studies

Several case studies have explored the biological activities of benzophenone compounds:

- Study on Anticancer Effects : A study evaluated the anticancer effects of benzophenone derivatives against human cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations .

- Inflammation Model : In a model of inflammation induced by IFN-γ in HaCaT cells, BP-9 was shown to inhibit ICAM-1 expression significantly, suggesting its potential use in treating inflammatory skin conditions .

Q & A

Q. What analytical techniques are recommended for quantifying Benzophenone-9 in environmental or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with prior extraction and derivatization is a validated method for detecting this compound, achieving a limit of quantification (LOQ) of 10 mg/kg . For aqueous matrices, high-performance liquid chromatography (HPLC) with UV detection at 331 nm is suitable due to its high absorption in this range. Ensure calibration with certified reference standards (e.g., CAS 76656-36-5) to minimize matrix interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile), safety goggles, and lab coats. Avoid dust generation by using HEPA-filtered vacuums for cleanup .

- Ventilation: Work in well-ventilated areas or fume hoods to prevent inhalation of aerosols.

- Storage: Store in sealed containers away from oxidizing agents and heat sources. Monitor for static electricity buildup during transfer .

Q. How does this compound interact with UV light, and what are its spectral characteristics?

Methodological Answer: this compound absorbs UV radiation between 290–400 nm, with peak absorption at 331 nm (K-value 16.5–17.5 in water). Its structure (C₁₄H₁₂O₆S) includes sulfonate groups enhancing water solubility, making it suitable for aqueous formulations. Validate absorption profiles using spectrophotometry in solvents mimicking target matrices (e.g., phosphate-buffered saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound (e.g., immunotoxicity vs. systemic safety)?

Methodological Answer:

- Dose-Response Analysis: Conduct in vitro assays (e.g., lymphocyte proliferation tests) to assess immunotoxicity thresholds, contrasting with systemic toxicity studies (e.g., OECD 407 repeated-dose oral toxicity).

- Data Gap Mitigation: Prioritize studies on impurity profiles and metabolic pathways using LC-MS/MS to identify bioactive metabolites. Cross-reference findings with databases like EWG’s Skin Deep®, which highlights strong evidence for skin sensitization but classifies systemic toxicity as low .

Q. What experimental strategies optimize this compound’s stability in formulations without compromising UV efficacy?

Methodological Answer:

- Stability Testing: Use accelerated aging protocols (40°C/75% RH for 3 months) to assess photodegradation. Pair with HPLC-UV to quantify degradation products.

- Synergistic Additives: Co-formulate with antioxidants (e.g., vitamin E) or chelating agents (e.g., EDTA) to mitigate oxidative breakdown. Validate via radical scavenging assays .

Q. How can structural modifications of this compound enhance its environmental biodegradability while retaining UV absorption?

Methodological Answer:

- Derivatization: Introduce hydroxyl or carboxyl groups to the benzophenone core to improve biodegradability. Test using OECD 301D closed bottle tests.

- Computational Modeling: Apply density functional theory (DFT) to predict electronic transitions and bond dissociation energies, ensuring UV activity (λmax > 320 nm) is maintained .

Q. What methodologies assess the long-term ecotoxicological impact of this compound in aquatic ecosystems?

Methodological Answer:

- Chronic Exposure Studies: Use Daphnia magna or zebrafish models over 21–60 days to evaluate endocrine disruption (e.g., vitellogenin induction).

- Bioaccumulation Analysis: Measure bioconcentration factors (BCF) in algae and fish tissues via isotope dilution MS. Despite current classifications as non-persistent, monitor sulfonate metabolites for potential bioactivity .

Contradiction Analysis in Existing Literature

Q. How should researchers interpret conflicting data on this compound’s allergenic potential versus its regulatory safety status?

Methodological Answer:

- Meta-Analysis Framework: Apply Cochrane systematic review protocols to aggregate in vivo and epidemiological data. Weight studies by sample size, exposure duration, and confounder control .

- Mechanistic Studies: Use patch testing on human skin models (e.g., EpiDerm™) to isolate sensitization pathways (e.g., hapten-protein binding). Contrast with population studies lacking dose stratification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.